molecular formula C10H14Cl4N2 B2555392 1-(3,5-Dichlorophenyl)piperazine dihydrochloride CAS No. 76835-16-0

1-(3,5-Dichlorophenyl)piperazine dihydrochloride

Cat. No.: B2555392
CAS No.: 76835-16-0
M. Wt: 304.04
InChI Key: TYHHRQZMKLYRLC-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H14Cl4N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride typically involves the reaction of 3,5-dichloroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)piperazine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chlorinated derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

1-(3,5-Dichlorophenyl)piperazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(2,5-Dichlorophenyl)piperazine dihydrochloride
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride
  • 1-(3,4-Dichlorophenyl)piperazine dihydrochloride

These compounds share structural similarities but differ in the position and number of chlorine atoms on the phenyl ring This structural variation can lead to differences in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

1-(3,5-dichlorophenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;;/h5-7,13H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHHRQZMKLYRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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